Cas no 1202402-92-3 (1-(pyridin-2-yl)cyclobutan-1-ol)

1-(Pyridin-2-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring a pyridine moiety fused with a cyclobutanol ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both a nitrogen-containing aromatic system and a strained cyclobutane ring enhances its utility in constructing complex molecular architectures. Its polar functional groups improve solubility in organic solvents, facilitating further derivatization. The compound's rigid framework is advantageous for designing bioactive molecules, particularly in medicinal chemistry, where it may serve as a scaffold for kinase inhibitors or other targeted therapeutics. Its well-defined stereochemistry also allows for precise control in stereoselective reactions.
1-(pyridin-2-yl)cyclobutan-1-ol structure
1202402-92-3 structure
商品名:1-(pyridin-2-yl)cyclobutan-1-ol
CAS番号:1202402-92-3
MF:C9H11NO
メガワット:149.189742326736
MDL:MFCD30647505
CID:5242158
PubChem ID:66718379

1-(pyridin-2-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(pyridin-2-yl)cyclobutan-1-ol
    • 2-(1-Hydroxy-1-cyclobutyl)pyridine
    • Cyclobutanol, 1-(2-pyridinyl)-
    • KMJZWCDFXHFBQD-UHFFFAOYSA-N
    • G75927
    • 1202402-92-3
    • EN300-269485
    • SCHEMBL536677
    • 1-(2-PYRIDINYL)CYCLOBUTANOL
    • MDL: MFCD30647505
    • インチ: 1S/C9H11NO/c11-9(5-3-6-9)8-4-1-2-7-10-8/h1-2,4,7,11H,3,5-6H2
    • InChIKey: KMJZWCDFXHFBQD-UHFFFAOYSA-N
    • ほほえんだ: OC1(C2C=CC=CN=2)CCC1

計算された属性

  • せいみつぶんしりょう: 149.084063974g/mol
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 33.1

1-(pyridin-2-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-269485-0.25g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95.0%
0.25g
$494.0 2025-03-20
Enamine
EN300-269485-5.0g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95.0%
5.0g
$2900.0 2025-03-20
Enamine
EN300-269485-1.0g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95.0%
1.0g
$999.0 2025-03-20
Enamine
EN300-269485-0.5g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95.0%
0.5g
$780.0 2025-03-20
Aaron
AR028AVU-1g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95%
1g
$1399.00 2025-02-16
Aaron
AR028AVU-10g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95%
10g
$5937.00 2023-12-16
1PlusChem
1P028ANI-250mg
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95%
250mg
$673.00 2023-12-26
1PlusChem
1P028ANI-1g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95%
1g
$1297.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1954805-250mg
1-(2-Pyridinyl)cyclobutanol
1202402-92-3 97%
250mg
¥4116.00 2024-08-09
1PlusChem
1P028ANI-2.5g
1-(pyridin-2-yl)cyclobutan-1-ol
1202402-92-3 95%
2.5g
$2484.00 2023-12-26

1-(pyridin-2-yl)cyclobutan-1-ol 関連文献

1-(pyridin-2-yl)cyclobutan-1-olに関する追加情報

1-(Pyridin-2-yl)cyclobutan-1-ol: A Comprehensive Overview

1-(Pyridin-2-yl)cyclobutan-1-ol, also known by its CAS number CAS 1202402-92-3, is a fascinating compound with a unique structure and diverse applications. This compound, characterized by its cyclobutane ring fused with a pyridine moiety, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its potential in various industries.

The molecular structure of 1-(pyridin-2-yl)cyclobutan-1-ol is defined by a cyclobutane ring substituted with a pyridine group at the 2-position and a hydroxyl group at the 1-position. This configuration imparts the compound with distinctive electronic and steric properties. The pyridine ring contributes aromatic stability and electron-withdrawing effects, while the cyclobutane ring introduces strain that can be exploited in synthetic transformations. The hydroxyl group adds versatility, enabling participation in hydrogen bonding and various chemical reactions.

Recent studies have highlighted the role of 1-(pyridin-2-yl)cyclobutan-1-ol in drug discovery. Its unique structure makes it a promising candidate for designing bioactive molecules. For instance, researchers have explored its potential as a lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Additionally, its hydroxyl group can serve as a site for further functionalization, allowing the creation of derivatives with enhanced pharmacokinetic properties.

In materials science, CAS 1202402-92-3 has been investigated for its application in polymer synthesis. The compound's ability to act as a building block for constructing complex polymer networks has been demonstrated in recent polymerization studies. Its strained cyclobutane ring can induce interesting mechanical properties in polymers, making it a valuable component in the development of high-performance materials.

The synthesis of 1-(pyridin-2-yl)cyclobutan-1

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(CAS:1202402-92-3)1-(pyridin-2-yl)cyclobutan-1-ol
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清らかである:95%+
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